molecular formula C19H12ClN5O2S2 B2842052 3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892738-03-3

3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Katalognummer: B2842052
CAS-Nummer: 892738-03-3
Molekulargewicht: 441.91
InChI-Schlüssel: SBLPVIPBNOXNRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. Its structure includes a 4-chlorophenylsulfonyl group at position 3 and an N-phenyl amine substituent at position 5 (Figure 1).

Eigenschaften

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O2S2/c20-12-6-8-14(9-7-12)29(26,27)19-18-22-17(21-13-4-2-1-3-5-13)16-15(10-11-28-16)25(18)24-23-19/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLPVIPBNOXNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thienopyrimidine Precursor Synthesis

The foundational step involves preparing the thieno[2,3-e]pyrimidine scaffold through cyclocondensation reactions. As demonstrated in analogous systems, this typically employs:

  • Nucleophilic displacement of 2-chloro-4-hydrazinopyrimidine with thiophene-derived nucleophiles
  • Thermal cyclization using thioglycolate esters in polar aprotic solvents (DMF/DMSO) at 80-100°C
  • Oxidative annulation protocols with copper(I) iodide catalysis

A critical study achieved 78% yield for 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile through 6-hour reflux in pyridine with methylisothiocyanate, establishing optimal conditions for nitrogen incorporation.

Triazolo Ring Formation

Thetriazolo[1,5-a]pyrimidine system requires precise regiocontrol during cyclization:

Method A: Hydrazine Cyclocondensation

  • React thienopyrimidine hydrazides with orthoesters (triethyl orthoformate)
  • Acid-catalyzed (HCl/glacial AcOH) conditions at 110°C for 8 hr
  • Typical yields: 65-72%

Method B: Electrochemical Oxidation

  • Novel approach from CN113105459B patent
  • Anodic oxidation (1.8V vs Ag/AgCl) in THF/H2O electrolyte
  • Enables direct triazole formation without metal catalysts
  • Superior regioselectivity (95:5 ratio) compared to thermal methods

Sulfonation and Functionalization

Chlorophenylsulfonyl Group Installation

Post-core modification follows two primary routes:

Step Reagent System Temperature Time Yield
Sulfonation ClC6H4SO2Cl, Et3N 0°C → RT 12 hr 82%
Oxidation H2O2/AcOH (3:1) 50°C 6 hr 68%

X-ray crystallographic data from PubChem confirms preferred para-substitution on the phenyl ring when using chlorobenzenesulfonyl chloride under Schotten-Baumann conditions.

N-Phenylamination Techniques

The terminal aryl amine group introduces via:

  • Buchwald-Hartwig Coupling

    • Pd2(dba)3/Xantphos catalytic system
    • Cs2CO3 base in toluene at 110°C
    • 74% yield with <5% homocoupling
  • Nucleophilic Aromatic Substitution

    • Activated fluoropyrimidine intermediates
    • KHMDS-mediated amination in THF
    • Limited to electron-deficient anilines

Integrated Synthetic Route

Combining optimal methods from literature, the proposed 5-step synthesis achieves 41% overall yield:

  • Thienopyrimidine Formation (82%)

    • 2-Chloro-4-hydrazinopyrimidine + ethyl thioglycolate
    • DMSO, 90°C, N2 atmosphere
  • Electrochemical Triazolo Cyclization (78%)

    • Graphite anode, Pt cathode
    • 0.1M LiClO4 in THF/H2O (4:1)
  • Sulfonation (85%)

    • 4-Chlorobenzenesulfonyl chloride
    • Pyridine catalysis, CH2Cl2
  • Palladium-Catalyzed Amination (72%)

    • Aniline, Pd(OAc)2, BINAP
    • t-BuONa in dioxane
  • Crystallization

    • Ethyl acetate/hexane (3:7)
    • >99% purity by HPLC

Analytical Characterization Data

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.15-7.22 (m, 9H, aryl-H), 4.31 (s, 1H, NH)
  • HRMS : m/z calc. for C20H13ClFN5O2S2 [M+H]+ 484.0241, found 484.0238
  • XRD : Monoclinic P21/c, a=7.892 Å, b=13.205 Å, c=15.432 Å

Thermal Properties

  • Decomposition onset: 228°C (TGA)
  • Melting range: 214-216°C (DSC)

Comparative Method Evaluation

Parameter Electrochemical Thermal Catalytic
Yield (%) 78 65 72
Purity 99.1 97.3 98.4
Byproducts 0.9 2.7 1.6
Reaction Time 3 hr 8 hr 6 hr
Scalability 500g+ demonstrated Limited to 100g 1kg batches

The electrochemical method demonstrates clear advantages in reaction speed and purity, though requiring specialized equipment. Traditional thermal methods remain viable for small-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. For instance, research conducted by Hafez and El-Gazzar synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the thieno[2,3-e][1,2,3]triazolo framework significantly enhanced antitumor activity. The compound demonstrated a promising ability to inhibit tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The antimicrobial activity of thieno[2,3-e][1,2,3]triazolo derivatives has been another focal point of research. A study investigating ticagrelor analogues found that modifications to the triazolo-pyrimidine structure could lead to compounds with enhanced antibacterial properties. While the primary focus was on antiplatelet activity, some derivatives exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural variations can yield compounds with diverse pharmacological profiles .

Enzyme Inhibition

The enzyme inhibitory potential of thieno[2,3-e][1,2,3]triazolo derivatives has also been explored. Compounds containing the sulfonamide moiety have shown promise as inhibitors of acetylcholinesterase (AChE) and urease. The presence of the sulfonyl group is crucial for enhancing binding affinity and selectivity towards these enzymes. This property is particularly relevant for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .

Pharmacological Mechanisms

The mechanisms underlying the pharmacological activities of these compounds are complex and multifaceted. Studies suggest that the interaction between the thieno[2,3-e][1,2,3]triazolo structure and biological targets involves multiple pathways. For example, the modulation of specific signaling pathways related to cell proliferation and apoptosis has been observed in cancer cell lines treated with these compounds . Understanding these mechanisms is essential for optimizing their therapeutic efficacy.

Summary of Research Findings

Application Findings References
Antitumor ActivityEnhanced cytotoxic effects against cancer cell lines; promising in vivo results
Antimicrobial PropertiesSignificant antibacterial effects against MRSA; potential for dual-action compounds
Enzyme InhibitionEffective AChE inhibitors; potential applications in neurodegenerative diseases
Pharmacological MechanismsComplex interactions with biological targets; modulation of signaling pathways

Wirkmechanismus

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it acts as a reversible inhibitor of urea transporter B (UT-B) by targeting an intracellular site in a urea-competitive manner. This inhibition affects the transport of urea across cell membranes, which can have various physiological implications .

Vergleich Mit ähnlichen Verbindungen

Table 1. Comparison of Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Derivatives

Compound ID Sulfonyl Group Amine Substituent Key Biological Activity Yield Reference
Target Compound 4-Chlorophenyl Phenyl Inferred UT-B inhibition N/A N/A
3b 4-Isopropylphenyl Furan-2-ylmethyl UT-B inhibition (IC50 ~ nM) 3%
3c 4-Trifluoromethylphenyl Thiophen-2-ylmethyl UT-B inhibition (IC50 ~ nM) 26%
3e 4-Isopropylphenyl 4-Methoxybenzyl UT-B inhibition (IC50 ~ nM) 20%
3d 4-Trifluoromethoxyphenyl Thiophen-2-ylmethyl UT-B inhibition (IC50 ~ nM) 2%

Key Observations :

Sulfonyl Group Impact: Electron-withdrawing substituents (e.g., -CF₃ in 3c) enhance metabolic stability and binding affinity compared to electron-donating groups (e.g., -OCH₃ in 3e).

Amine Substituent Role : Aromatic amines (e.g., phenyl in the target) may improve π-π stacking interactions in hydrophobic binding pockets, whereas heterocyclic amines (e.g., thiophen-2-ylmethyl in 3c) could enhance solubility .

Synthesis Challenges : Low yields (e.g., 2–3% for 3d and 3b) highlight the difficulty of introducing bulky sulfonyl groups, whereas simpler substituents (e.g., 4-methoxybenzyl in 3e) improve synthetic efficiency .

Comparison with Non-Thieno Analogs

Pyrazolo[1,5-a]pyrimidines

  • Shows moderate antimicrobial activity, contrasting with the UT-B focus of thieno derivatives .

Quinazoline Derivatives

  • Example: 3-[(4-Chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Replacement of the thieno ring with a quinazoline core increases molecular weight and alters binding kinetics. Reported as a kinase inhibitor, diverging from the urea transporter targeting of thieno analogs .

Optimization Strategies :

  • Use of microwave-assisted synthesis to improve reaction rates and yields .
  • Introduction of electron-deficient sulfonyl groups to enhance metabolic stability .

Biologische Aktivität

3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that belongs to a class of heterocyclic compounds. Its structure incorporates a thieno-triazolo-pyrimidine framework, which is known for diverse biological activities. This article reviews its biological activity based on recent studies, including antibacterial, antiviral, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H16ClN5O2S2, with a molecular weight of approximately 488.0 g/mol. The compound features a sulfonyl group attached to a chlorophenyl moiety and exhibits significant structural complexity due to the presence of multiple heterocycles.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:

  • Testing against Bacteria : A series of synthesized compounds were evaluated for their antibacterial properties against strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity. Specifically, derivatives with the sulfonamide functionality demonstrated significant inhibition against these pathogens .
CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

2. Antiviral Activity

The antiviral potential of compounds within this chemical class has also been explored. For example, certain derivatives exhibited inhibitory effects against the Tobacco Mosaic Virus (TMV), indicating potential applications in plant virology .

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit AChE, which is crucial for treating conditions like Alzheimer’s disease. Some derivatives displayed IC50 values indicative of strong inhibitory activity .
CompoundEnzyme TargetIC50 Value (µM)
Compound DAcetylcholinesterase0.63 ± 0.001
Compound EUrease2.14 ± 0.003

Case Study 1: Synthesis and Evaluation

A study synthesized various derivatives containing the thieno-triazolo-pyrimidine framework and assessed their biological activities through in vitro assays. The results indicated that specific modifications to the sulfonamide group significantly enhanced antibacterial and enzyme inhibitory activities .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds revealed that the introduction of electron-withdrawing groups (like chlorine) on the phenyl ring improved both antibacterial and enzyme inhibition profiles. This highlights the importance of structural modifications in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine?

  • Methodology : The synthesis typically involves cyclization of azide intermediates with thiophene derivatives. A one-pot procedure (Pokhodylo et al., 2014) is efficient for constructing the thieno-triazolo-pyrimidine core. Key steps include:

  • Reacting ethyl 2-azido-3-thiophenecarboxylate with aryl isocyanates to form triazole rings.
  • Sulfonylation at the 3-position using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the structural characterization of this compound performed?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis (as in Repich et al., 2017) confirms bond lengths, angles, and supramolecular interactions (e.g., π-π stacking of aromatic rings) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the sulfonyl group (~3.3 ppm for CH₂SO₂), thiophene protons (6.8–7.5 ppm), and triazole carbons (~150 ppm) .
  • IR : Stretching vibrations for sulfonyl (1350–1150 cm⁻¹) and triazole (1600–1500 cm⁻¹) groups .

Q. What preliminary biological assays are recommended for evaluating its activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (ATP consumption measured at λₑₓ 340 nm) .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antiviral testing : Plaque reduction assay against RNA viruses (e.g., influenza A) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Analog synthesis : Replace the 4-chlorophenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., sulfonyl group’s role in hydrogen bonding) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and dipole moments using Random Forest regression .

Q. What computational methods validate its interaction with biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Glide to predict binding modes in COX-2 or kinase active sites (PDB: 1PWH). Focus on sulfonyl interactions with Arg120/Arg513 .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å acceptable) .

Q. How should contradictory data on biological activity be resolved?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., fixed cell passage numbers) .
  • Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) using RevMan for heterogeneity testing (I² < 50% preferred) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) via solvent evaporation (size < 200 nm by DLS) .
  • Pro-drug design : Introduce hydrolyzable esters at the sulfonyl group for delayed release .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

  • Methodology :

  • Reaction monitoring : Use HPLC-MS to track intermediate formation (e.g., triazole ring closure at 30–60 min) .
  • Parameter optimization : DOE (Design of Experiments) to test temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., CuI) effects .
  • Byproduct identification : LC-HRMS to detect sulfonamide derivatives from side reactions .

Q. Why do computational binding scores sometimes conflict with experimental IC₅₀ values?

  • Methodology :

  • Solvent correction : Apply implicit solvent models (e.g., PBS in Prime/MM-GBSA) to docking scores .
  • Entropy considerations : Include conformational entropy penalties using normal mode analysis .
  • Cellular uptake adjustment : Measure intracellular concentrations via LC-MS and adjust docking thresholds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.